molecular formula C7H6ClN4O2- B1236972 8-Chlorotheophylline(1-)

8-Chlorotheophylline(1-)

Cat. No.: B1236972
M. Wt: 213.6 g/mol
InChI Key: XKHWSLTUHUEVES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chlorotheophylline(1-) is the anion resulting from the removal of the proton fron the purine ring of 8-chlorotheophylline. It is a conjugate base of an 8-chlorotheophylline.

Scientific Research Applications

Use as an Internal Standard in Analytical Chemistry

8-Chlorotheophylline is utilized as an internal standard in liquid chromatographic methods. It has been effectively used for determining acetaminophen and salicylate simultaneously in plasma samples. This technique is especially beneficial for small sample sizes, such as those from young children, and provides accurate results for both therapeutic and toxic concentrations (Miceli et al., 1979). Additionally, it's employed in high-performance liquid chromatography for the simultaneous determination of catechins, purine alkaloids, and gallic acid in various types of tea (Tan et al., 2012).

Role in Electroanalytical Studies

The electroanalytical behavior of 8-chlorotheophylline has been investigated through methods like cyclic voltammetry and differential pulse polarography. These studies have paved the way for a simple and reliable method for determining 8-chlorotheophylline in pharmaceutical preparations, highlighting its significance in electrochemical analysis (Gil et al., 1993).

Involvement in Chemical Synthesis and Characterization

8-Chlorotheophylline has been used in the synthesis of various compounds. For example, the preparation of 8-chlorotheophylline salts of certain narcotic nitrogen bases has been explored, where its physical and chemical properties, including infrared spectra and titration curves, have been determined (Lamb & Bope, 1956). Additionally, its reaction with 1,3-dichloropropan-2-ol results in the formation of oxazolo[2,3-f]purinium systems, demonstrating its utility in chemical transformations (Petrova et al., 2019).

Potentiometric and Amperometric Methods

Potentiometric methods for the determination of 8-chlorotheophylline in aqueous solutions have been developed, which are suitable for the assay of this compound in pharmaceutical preparations (Nikolić & Medenica, 1986). In a similar vein, amperometric determination methods using batch-injection analysis have been reported, which provide a simple and efficient way to determine 8-chlorotheophylline, along with caffeine and diphenhydramine (Freitas et al., 2017).

Applications in Biological Studies

8-Chlorotheophylline has been involved in biological activity studies. For instance, its derivatives, when synthesized with primary amines of the adamantane family, showed inhibitory activity against recombinant HIV-1 reverse transcriptase (Valuev-Elliston et al., 2013).

Implication in Solid-State Characterization

The crystal structure of 8-chlorotheophylline, a component of dimenhydrinate, was determined through X-ray structure analysis, resolving the salt–cocrystal ambiguity and confirming its anionic form (Putra et al., 2016).

Properties

Molecular Formula

C7H6ClN4O2-

Molecular Weight

213.6 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-2-oxopurin-6-olate

InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h13H,1-2H3/p-1

InChI Key

XKHWSLTUHUEVES-UHFFFAOYSA-M

SMILES

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-]

Canonical SMILES

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chlorotheophylline(1-)
Reactant of Route 2
Reactant of Route 2
8-Chlorotheophylline(1-)
Reactant of Route 3
Reactant of Route 3
8-Chlorotheophylline(1-)
Reactant of Route 4
Reactant of Route 4
8-Chlorotheophylline(1-)
Reactant of Route 5
8-Chlorotheophylline(1-)
Reactant of Route 6
8-Chlorotheophylline(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.